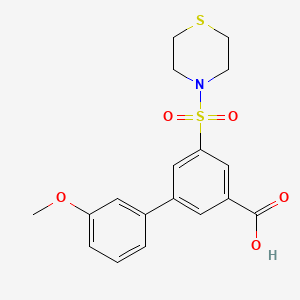
3'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TMB-3 or NSC 710305 and is a sulfonamide-based inhibitor of carbonic anhydrase IX (CAIX).
Mecanismo De Acción
TMB-3 acts as a competitive inhibitor of CAIX by binding to its active site. This inhibits the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate, which is essential for cancer cell survival. By inhibiting CAIX, TMB-3 disrupts the acid-base balance within cancer cells, leading to their death.
Biochemical and physiological effects:
TMB-3 has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, TMB-3 has been shown to have anti-angiogenic effects, which can prevent the growth of blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TMB-3 is its specificity for CAIX, making it a promising candidate for targeted cancer therapy. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TMB-3 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research and development of TMB-3. One potential area of focus is its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration route for TMB-3 in humans. Finally, the development of more potent and soluble CAIX inhibitors based on the structure of TMB-3 could lead to the discovery of new cancer therapies.
Métodos De Síntesis
The synthesis of TMB-3 involves the reaction of 3-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid chloride with thiomorpholine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain TMB-3.
Aplicaciones Científicas De Investigación
TMB-3 has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as a CAIX inhibitor. CAIX is a transmembrane protein that is overexpressed in various types of cancer, making it a promising target for cancer therapy. TMB-3 has been shown to inhibit the activity of CAIX, leading to a reduction in cancer cell proliferation and tumor growth.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-16-4-2-3-13(10-16)14-9-15(18(20)21)12-17(11-14)26(22,23)19-5-7-25-8-6-19/h2-4,9-12H,5-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAEJAVZRBROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)

![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)

![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)

![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)
![4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)